molecular formula C12H11NO2S B1367006 [1,1'-Biphenyl]-2-sulfonamide CAS No. 40182-06-7

[1,1'-Biphenyl]-2-sulfonamide

Cat. No. B1367006
CAS RN: 40182-06-7
M. Wt: 233.29 g/mol
InChI Key: SBXDENYROQKXBE-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a sulfonamide derivative of biphenyl, which is a common organic compound used in the synthesis of various chemicals.

Scientific Research Applications

  • Organic Synthesis and Catalysis

    • RhCl3-Catalyzed Oxidative C–H/C–H Cross-Coupling : 1,1'-Bi(hetero)aryl 2-sulfonamide scaffolds have been utilized in drug discovery as a privileged structure. They are used in rhodium-catalyzed oxidative cross-coupling, providing a route to bi(hetero)aryl sultams and dibenzo[b,d]thiophene 5,5-dioxides, potentially useful in materials science (Ran, Yang, You, & You, 2018).
  • Drug Metabolism and Bioconversion

    • Microbial-Based Surrogate Biocatalytic System : In one study, the biaryl-bis-sulfonamide compound LY451395 was metabolized using Actinoplanes missouriensis to produce mammalian metabolites. This demonstrated the potential of microbial systems in generating analytical standards for clinical investigations (Zmijewski et al., 2006).
  • Inhibitors and Pharmaceutical Applications

    • Carbonic Anhydrase Inhibitors : [1,1'-Biphenyl]-2-sulfonamides have been shown to be effective inhibitors of carbonic anhydrase isoenzymes, with potential applications in therapeutic drugs for conditions like glaucoma, inflammation, and cancer (La Regina et al., 2015).
  • Catalysis in Organic Reactions

    • Biphenyl-Based Amino Sulfonamide in Mannich Reactions : A study focused on enhancing the catalytic activity of amine organocatalysts using a biphenyl-based amino sulfonamide. This improved the enantioselectivity and turnover in Mannich reactions (Kano, Maruyama, Akiyama, & Maruoka, 2014).
  • ynthetic Chemistry and Material Science**
  • Cyclisation of Diaryl Compounds with Chlorosulfonic Acid : Biphenyl compounds, including [1,1'-Biphenyl]-2-sulfonamide, have been reacted with chlorosulfonic acid to produce cyclic sulfones. These compounds are explored for their potential as medicinal and pesticide agents (Bassin, Cremlyn, Lynch, & Swinbourne, 1993).
  • Medicinal Chemistry and Drug Design

    • Sulfonamide Drugs Synthesis and Biological Potential : A study involving the synthesis of sulfonamides, including this compound derivatives, focused on their potential as antimicrobial and anti-inflammatory agents. Their safety and effectiveness were also evaluated (Hussain et al., 2022).
  • Enzyme Inhibition Studies

    • Metal Complexes Inhibition on Carbonic Anhydrase Isozymes : Sulfonamide derivatives, including this compound, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing their potential in treating conditions such as glaucoma and edema (Büyükkıdan et al., 2017).

Mechanism of Action

Target of Action

2-Phenylbenzenesulfonamide, also known as “[1,1’-Biphenyl]-2-sulfonamide”, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including 2-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by 2-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis . This disruption can lead to a halt in bacterial growth and replication .

Result of Action

The primary result of the action of 2-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, this compound prevents the production of DNA in bacteria, leading to a halt in their growth and replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylbenzenesulfonamide. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the compound. For instance, certain environmental conditions might enhance or inhibit the activity of the compound . .

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-2-sulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves the binding of [1,1’-Biphenyl]-2-sulfonamide to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, [1,1’-Biphenyl]-2-sulfonamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds within the cell .

Cellular Effects

The effects of [1,1’-Biphenyl]-2-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, [1,1’-Biphenyl]-2-sulfonamide has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, [1,1’-Biphenyl]-2-sulfonamide exerts its effects through several mechanisms. One primary mechanism involves the binding of [1,1’-Biphenyl]-2-sulfonamide to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the binding of [1,1’-Biphenyl]-2-sulfonamide to cytochrome P450 enzymes results in the inhibition of their catalytic activity, which in turn affects the metabolism of various substrates. Additionally, [1,1’-Biphenyl]-2-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of [1,1’-Biphenyl]-2-sulfonamide can change over time in laboratory settings. Studies have shown that the stability and degradation of [1,1’-Biphenyl]-2-sulfonamide can influence its long-term effects on cellular function. For example, prolonged exposure to [1,1’-Biphenyl]-2-sulfonamide can lead to the accumulation of degradation products, which may have different biochemical properties and effects compared to the parent compound. Additionally, the temporal effects of [1,1’-Biphenyl]-2-sulfonamide on cellular function can vary depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-2-sulfonamide vary with different dosages in animal models. At low doses, [1,1’-Biphenyl]-2-sulfonamide may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of [1,1’-Biphenyl]-2-sulfonamide can cause liver toxicity and oxidative stress in animal models. Additionally, threshold effects have been observed, where certain dosages of [1,1’-Biphenyl]-2-sulfonamide are required to elicit specific biochemical or cellular responses .

Metabolic Pathways

[1,1’-Biphenyl]-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway for [1,1’-Biphenyl]-2-sulfonamide involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The involvement of [1,1’-Biphenyl]-2-sulfonamide in these metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the cell .

Transport and Distribution

The transport and distribution of [1,1’-Biphenyl]-2-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. For instance, [1,1’-Biphenyl]-2-sulfonamide can interact with membrane transporters, such as organic anion transporters, to facilitate its uptake into cells. Once inside the cell, [1,1’-Biphenyl]-2-sulfonamide can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. The transport and distribution of [1,1’-Biphenyl]-2-sulfonamide can also affect its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-2-sulfonamide plays a crucial role in its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals or post-translational modifications. For example, [1,1’-Biphenyl]-2-sulfonamide may contain specific targeting signals that direct it to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. The subcellular localization of [1,1’-Biphenyl]-2-sulfonamide can also affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

2-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXDENYROQKXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494854
Record name [1,1'-Biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40182-06-7
Record name [1,1′-Biphenyl]-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40182-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In Scheme 1 the compounds of the invention, 1, are prepared in 4 steps. Sulfonylation of valine methyl ester with 4-bromo-benzenesulfonyl chloride was carried out in the presence of Hunig base to give sulfonamide Intermediate 1. This 4-bromo-benzenesulfonamide was furthered coupled with boronate ester using Palladium catalyst under Suzuki coupling condition to provide biphenyl sulfonamide Intermediate 2. Biphenyl sulfonamide Intermediate 2 was then alkylated with various alkylating reagents to provide biphenyl sulfonamide ester (Intermediate 3). Hydrolysis of Intermediate 3 was carried out using bases such as NaOH, or LiOH to form the final product 1.
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
boronate ester
Quantity
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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